Cas no 2098010-92-3 (2-Azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one)

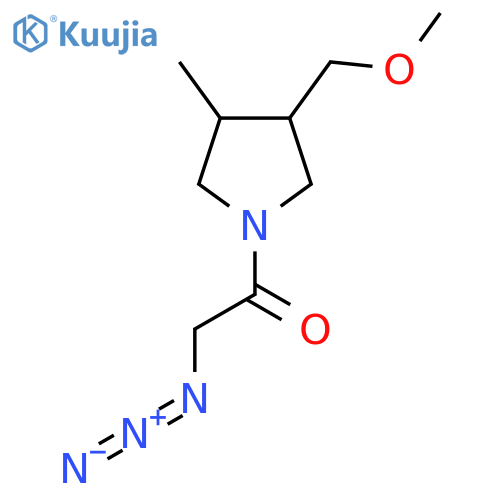

2098010-92-3 structure

商品名:2-Azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one

CAS番号:2098010-92-3

MF:C9H16N4O2

メガワット:212.248941421509

CID:4774283

2-Azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 2-azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one

- 2-azido-1-[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]ethanone

- 2-Azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one

-

- インチ: 1S/C9H16N4O2/c1-7-4-13(5-8(7)6-15-2)9(14)3-11-12-10/h7-8H,3-6H2,1-2H3

- InChIKey: NYFJDOPLAUFQQR-UHFFFAOYSA-N

- ほほえんだ: O(C)CC1CN(C(CN=[N+]=[N-])=O)CC1C

計算された属性

- せいみつぶんしりょう: 212.12732577 g/mol

- どういたいしつりょう: 212.12732577 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 275

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 43.9

- ぶんしりょう: 212.25

2-Azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1907-6436-0.25g |

2-azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one |

2098010-92-3 | 95%+ | 0.25g |

$361.0 | 2023-09-07 | |

| TRC | A193066-500mg |

2-Azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one |

2098010-92-3 | 500mg |

$ 365.00 | 2022-06-08 | ||

| TRC | A193066-100mg |

2-Azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one |

2098010-92-3 | 100mg |

$ 95.00 | 2022-06-08 | ||

| Life Chemicals | F1907-6436-1g |

2-azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one |

2098010-92-3 | 95%+ | 1g |

$401.0 | 2023-09-07 | |

| Life Chemicals | F1907-6436-10g |

2-azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one |

2098010-92-3 | 95%+ | 10g |

$1684.0 | 2023-09-07 | |

| Life Chemicals | F1907-6436-0.5g |

2-azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one |

2098010-92-3 | 95%+ | 0.5g |

$380.0 | 2023-09-07 | |

| TRC | A193066-1g |

2-Azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one |

2098010-92-3 | 1g |

$ 570.00 | 2022-06-08 | ||

| Life Chemicals | F1907-6436-2.5g |

2-azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one |

2098010-92-3 | 95%+ | 2.5g |

$802.0 | 2023-09-07 | |

| Life Chemicals | F1907-6436-5g |

2-azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one |

2098010-92-3 | 95%+ | 5g |

$1203.0 | 2023-09-07 |

2-Azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one 関連文献

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

4. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

2098010-92-3 (2-Azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one) 関連製品

- 557-08-4(10-Undecenoic acid zinc salt)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量